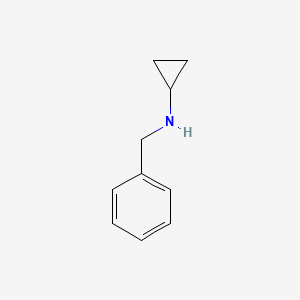

N-Cyclopropylbenzylamine

Overview

Description

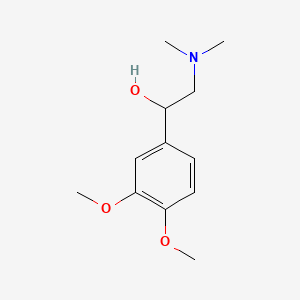

N-Cyclopropylbenzylamine is a chemical compound with the molecular formula C10H13N . It is also known by other names such as N-Benzylcyclopropylamine, N-benzylcyclopropanamine, and Benzyl-cyclopropyl-amine . The IUPAC name for this compound is N-benzylcyclopropanamine .

Synthesis Analysis

N-[1-2 H]- and N-[1-3 H]-Cyclopropylbenzylamine were synthesized from cyclopropanecarbonitrile. The α-proton of cyclopropanecarbonitrile was exchanged in [O-2 H]- and [O-3 H]-methanol using sodium methoxide as the base .Molecular Structure Analysis

The molecular weight of N-Cyclopropylbenzylamine is 147.22 g/mol . The InChI representation of the molecule isInChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 . The Canonical SMILES representation is C1CC1NCC2=CC=CC=C2 . Chemical Reactions Analysis

The oxidation of N-Benzyl-N-cyclopropylamine by Cytochrome P450 generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction .Physical And Chemical Properties Analysis

N-Cyclopropylbenzylamine has a molecular weight of 147.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are 147.104799419 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 .Scientific Research Applications

Chemical Research

N-Benzylcyclopropylamine is a unique chemical compound that is often used in chemical research . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Cytochrome P450-Catalyzed Oxidation

One of the significant applications of N-Benzylcyclopropylamine is in the study of Cytochrome P450-Catalyzed Oxidation . The compound has been used to understand the mechanism of oxidation involving single electron transfer (SET) followed by ring-opening of the aminium radical cation .

Suicide Substrate Activity

N-Benzylcyclopropylamine has been studied for its suicide substrate activity towards cytochrome P450 and other enzymes . This property makes it a valuable compound in the study of enzyme inactivation .

Generation of Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde

The oxidation of N-Benzylcyclopropylamine generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde . This property is particularly useful in the study of hydrogen abstraction .

Study of Enzyme Physiology

N-Benzylcyclopropylamine is used in the basic research of enzyme preparations and enzyme inhibitor preparations . It helps in understanding the physiology of enzymes .

Oxidation and Reduction Studies

The compound is used in the study of oxidation and reduction processes . Its unique properties make it a valuable compound in these studies .

Safety and Hazards

Mechanism of Action

Target of Action

N-Benzylcyclopropylamine, also known as N-benzylcyclopropanamine or N-Cyclopropylbenzylamine, is a compound that has been shown to interact with the Cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, within the body.

Mode of Action

N-Benzylcyclopropylamine acts as a partial suicide inactivator of the P450 enzymes The compound achieves this through a ring-opening mechanism, which involves the breaking of a ring structure within the compound . This interaction with the P450 enzymes leads to changes in the metabolic processes within the body.

Biochemical Pathways

The interaction of N-Benzylcyclopropylamine with the P450 enzymes affects various biochemical pathways. One of these is the metabolism of cyclic amines, such as N-Benzylcyclopropylamine itself . This pathway involves the bioactivation of the compound to iminium intermediates, which are associated with covalent binding to macromolecules .

Pharmacokinetics

Its metabolism, as mentioned above, involves interaction with the P450 enzymes . The excretion process of the compound is currently unknown.

Result of Action

The molecular and cellular effects of N-Benzylcyclopropylamine’s action primarily involve changes in the activity of the P450 enzymes . By acting as a partial suicide inactivator, the compound can affect the metabolism of other substances within the body. This could potentially lead to changes in the efficacy and side effects of certain drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzylcyclopropylamine. For instance, the presence of other substances that also interact with the P450 enzymes could potentially affect the compound’s ability to bind to these enzymes and inhibit their activity . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its ability to undergo the ring-opening mechanism .

properties

IUPAC Name |

N-benzylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBAUXJPPHVCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158024 | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropylbenzylamine | |

CAS RN |

13324-66-8 | |

| Record name | N-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N-Cyclopropylbenzylamine (N-CBA) acts as a mechanism-based inactivator of MAO. [, , ] This means that N-CBA requires enzymatic activation by MAO to form a reactive species that irreversibly binds to the enzyme. The enzyme first oxidizes N-CBA at the cyclopropyl group, leading to the opening of the cyclopropyl ring. [, ] This reactive intermediate then forms a stable adduct with an active site amino acid residue, permanently inactivating the enzyme. [] This inactivation leads to a decrease in MAO activity, potentially affecting the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

A: Introducing an alpha-methyl group to N-CBA, creating N-Cyclopropyl-alpha-methylbenzylamine (N-C alpha MBA), significantly impacts its interaction with MAO. [] While both N-CBA and N-C alpha MBA can be oxidized at either the benzyl methylene or the cyclopropyl group, the alpha-methylation shifts the preference towards cyclopropyl oxidation. [] This results in a substantial increase in the inactivation of MAO by N-C alpha MBA compared to N-CBA. []

A: Yes, the inactivation of MAO by N-CBA can be reversed by certain amines, particularly those with an aromatic ring. [] These amines reactivate the enzyme through a time-dependent process that exhibits saturation kinetics. [] The reactivation mechanism likely involves the formation of a Schiff base with the adduct formed between N-CBA and the active site amino acid residue. [] Subsequent beta-elimination regenerates the active enzyme and releases a modified form of N-CBA as acrolein imine. []

A: Tritium labeling studies using N-[1-3H]CBA provided crucial insights into the mechanism of MAO inactivation. [] These studies demonstrated that the inactivation leads to the incorporation of tritium into the enzyme and the release of [3H]acrolein. [] Furthermore, reactivation of the inactivated enzyme with benzylamine led to the release of one equivalent of tritium as [3H]acrolein. [] This finding confirmed that the cyclopropyl group is the site of oxidation leading to enzyme inactivation and that the adduct formation occurs with an active site residue.

A: Yes, researchers have synthesized structural analogs of N-Cyclopropylbenzylamine, aiming to target aldehyde dehydrogenase (ALDH) instead of MAO. [] These analogs replaced the propargyl group of pargyline with cyclopropyl, allyl, or 2,2,2-trichloroethyl groups. [] The goal was to generate ALDH inhibitors like cyclopropanone, acrolein, or chloral through in vivo metabolism by cytochrome P450 enzymes. []

A: Several publications detail the synthetic procedures for N-Cyclopropylbenzylamine and related compounds. You can find the synthesis of N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, as well as [phenyl-14C]-N-Cyclopropylbenzylamine in the paper by Silverman and Hoffman. [] Another study describes the synthesis of N-Cyclopropyltryptamines. [] Additionally, the preparation of N,N-dialkylated-5,6-methylenedioxytryptamines and N-cyclopropyl-5,6-methylenedioxytryptamine, which involve a novel synthesis of N-methyl- and N-benzylcyclopropylamine, is reported. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6,6-Tetrakis(aziridin-1-yl)spiro[1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2'-1,3-dihydro-1,3,2lambda5-benzodiazaphosphole]](/img/structure/B1210252.png)